molecular formula C8H11NO2S B1527379 Ethyl 4-ethylthiazole-2-carboxylate CAS No. 79247-88-4

Ethyl 4-ethylthiazole-2-carboxylate

Cat. No.: B1527379
CAS No.: 79247-88-4
M. Wt: 185.25 g/mol
InChI Key: SZBLTQUPTGKZAV-UHFFFAOYSA-N
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Description

Ethyl 4-ethylthiazole-2-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various natural and synthetic compounds. The structure of this compound includes a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-ethylthiazole-2-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. The synthesis typically involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its derivatives under mild reaction conditions. This method is efficient and yields the desired product in good quantities .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethylthiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-ethylthiazole-2-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminothiazole-4-carboxylate
  • Ethyl 2-substituted-4-methylthiazole-5-carboxylates
  • 2,4-Disubstituted thiazoles

Uniqueness

Ethyl 4-ethylthiazole-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl group at the 4-position and carboxylate group at the 2-position make it distinct from other thiazole derivatives, allowing for specific interactions and applications .

Properties

IUPAC Name

ethyl 4-ethyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-6-5-12-7(9-6)8(10)11-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBLTQUPTGKZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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